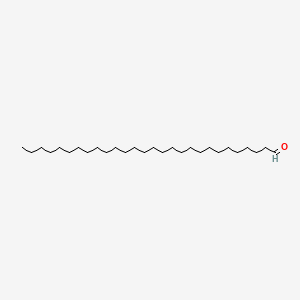

Octacosanal

Descripción

Octacosanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of octacosan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of an octacosane.

Propiedades

Número CAS |

22725-64-0 |

|---|---|

Fórmula molecular |

C28H56O |

Peso molecular |

408.7 g/mol |

Nombre IUPAC |

octacosanal |

InChI |

InChI=1S/C28H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h28H,2-27H2,1H3 |

Clave InChI |

LVXORIXZNUNHGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Otros números CAS |

22725-64-0 |

Origen del producto |

United States |

Foundational & Exploratory

The Technical Guide to Octacosanal: Natural Sources, Distribution, and Analysis in Plants

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of octacosanal, a very-long-chain fatty aldehyde found in the epicuticular waxes of various plants. Tailored for researchers, scientists, and professionals in drug development, this document details the natural sources, distribution, biosynthesis, and analytical methodologies for this compound.

Introduction to this compound

This compound (C28H56O) is a saturated long-chain fatty aldehyde that plays a crucial role in forming the protective cuticular wax layer on the surfaces of plants. This waxy coating is essential for preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens and insects. As a component of these waxes, this compound is often found in complex mixtures with other long-chain lipids, including n-alkanes, primary alcohols (such as its corresponding alcohol, octacosanol), ketones, and esters. The study of this compound and its derivatives is of growing interest due to their potential applications in pharmaceuticals, nutraceuticals, and cosmetics.

Natural Sources and Distribution in Plants

This compound is primarily located in the epicuticular wax, which forms a crystalline or amorphous layer on the cuticle of leaves, stems, fruits, and other aerial plant organs. Its presence is widespread, but concentrations vary significantly between plant species, cultivars, and even plant maturity stages.

Key plant sources identified as containing significant amounts of this compound and related very-long-chain aldehydes include:

-

Sugarcane (Saccharum officinarum): The rind of sugarcane is a particularly rich source. Sugarcane wax is composed of 55–60% aldehydes and sterol esters.[1] this compound is the primary aldehyde present in this mixture.[1]

-

Wheat (Triticum aestivum): Wheat germ and wheat leaves contain epicuticular waxes composed of a complex mixture of lipids, including very-long-chain aldehydes.[2] While octacosanol is often the most abundant single component of wheat wax, this compound is a key precursor and component of the overall wax profile.

-

Other Cereals: Rice bran is another significant source of policosanols, which are mixtures that include long-chain aldehydes and alcohols.[3]

Quantitative Data on this compound and Related Compounds

The following table summarizes available quantitative data for this compound and related long-chain aldehydes in plant sources.

| Plant Source | Plant Part | Compound Measured | Concentration | Reference |

| Sugarcane (Saccharum officinarum) | Rind | Total Long-Chain Aldehydes | 70 - 115 mg/100 g | [1] |

| Sugarcane (Saccharum officinarum) | Rind (cv. Ni 22) | Total Long-Chain Aldehydes | Up to 600 mg/100 g | [1] |

Note: In the studies cited, this compound was identified as the main aldehyde present in the total long-chain aldehyde fraction.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an integral part of the production of very-long-chain fatty acids (VLCFAs) and their derivatives, which form the plant's cuticular wax. The entire process originates in the endoplasmic reticulum (ER).

The pathway can be summarized in two major stages:

-

Fatty Acid Elongation (FAE): The process begins with C16 or C18 fatty acyl-CoAs, which are elongated by two carbons at a time by a multi-enzyme complex known as the fatty acid elongase.[4][5] This complex consists of four key enzymes that catalyze a cycle of reactions:

-

β-ketoacyl-CoA Synthase (KCS): Condenses the acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA Reductase (KCR): Reduces the resulting 3-ketoacyl-CoA.

-

β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

-

Enoyl-CoA Reductase (ECR): Reduces the trans-2,3-enoyl-CoA to form a saturated acyl-CoA, now two carbons longer. This cycle is repeated until the desired chain length (e.g., C28, or octacosanoyl-CoA) is achieved.

-

-

Acyl-CoA Reduction Pathway: Once the C28 acyl-CoA (octacosanoyl-CoA) is synthesized, it enters a specific wax biosynthesis pathway. In the acyl-reduction pathway, the octacosanoyl-CoA is reduced by an acyl-CoA reductase enzyme to form the corresponding aldehyde, this compound.[6] This this compound can then be secreted as a final wax component or be further reduced by an alcohol reductase to form the primary alcohol, 1-octacosanol.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural analysis of wheat wax (Triticum aestivum, c.v. 'Naturastar' L.): from the molecular level to three dimensional crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantextractpowder.com [plantextractpowder.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

Octacosanal biosynthesis pathway in insects and plants

An In-Depth Technical Guide to Octacosanol Biosynthesis in Plants and Insects

Abstract

Octacosanol (C28H58O) is a very-long-chain primary fatty alcohol (VLCFA) found in the surface waxes of plants and insects, where it plays a critical role in forming protective hydrophobic barriers. For researchers, scientists, and drug development professionals, understanding its biosynthesis is crucial for applications ranging from developing drought-resistant crops to creating novel insecticides and exploring its potential as a nutraceutical. The biosynthesis of octacosanol is fundamentally linked to the highly conserved fatty acid elongation (FAE) pathway located in the endoplasmic reticulum. This pathway extends common C16-C18 fatty acids to C28 and beyond through a four-step enzymatic cycle. The resulting C28 acyl-CoA is then reduced to octacosanol by a fatty acyl-CoA reductase (FAR). This guide provides a detailed examination of the octacosanol biosynthesis pathway in both plants and insects, outlines key experimental protocols for its study, and presents the core biochemical steps in structured tables and diagrams.

The Core Biosynthetic Machinery: Very-Long-Chain Fatty Acid (VLCFA) Elongation

The foundation of octacosanol biosynthesis is the fatty acid elongation (FAE) system, a multi-enzyme complex housed in the membrane of the endoplasmic reticulum (ER).[1][2][3] This system executes a cycle of four sequential reactions to add a two-carbon unit, derived from malonyl-CoA, to an acyl-CoA primer (typically C16 or C18).[3] This cycle is repeated until the desired chain length, such as C28, is achieved.

The four core enzymatic steps of the FAE complex are:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting and substrate-specificity-determining step of the entire process.[1][4]

-

First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA using NADPH as a cofactor.[2][4]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[2][4]

-

Second Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA chain that is two carbons longer than the original primer.[2][4]

Octacosanol Biosynthesis in Plants

In plants, octacosanol is a significant component of cuticular waxes, which coat the aerial surfaces of organs to prevent non-stomatal water loss and protect against external stresses.[5][6] The pathway begins with C16 or C18 acyl-CoAs produced by de novo fatty acid synthesis in the plastid.[6][7] These precursors are elongated by the FAE complex in the ER.[8] Plant genomes contain a large family of KCS genes (21 in Arabidopsis thaliana), which exhibit different substrate specificities and expression patterns, allowing for the production of a wide range of VLCFAs.[1][2][8] After the FAE complex produces octacosanoyl-CoA (C28:0-CoA), the final step is the reduction of this activated fatty acid to its corresponding primary alcohol, octacosanol.[6] This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[5][6] In Arabidopsis, the FAR involved in the biosynthesis of primary alcohols for cuticular wax is known as ECERIFERUM4 (CER4).[6][9]

Data Presentation: Enzymes in Plant Octacosanol Biosynthesis

| Step | Enzyme | Gene Example (A. thaliana) | Substrate(s) | Product |

| VLCFA Elongation | ||||

| Condensation | 3-Ketoacyl-CoA Synthase | KCS1, KCS6 (CER6) | C16-C28 Acyl-CoA, Malonyl-CoA | 3-Ketoacyl-CoA |

| 1st Reduction | 3-Ketoacyl-CoA Reductase | KCR1 | 3-Ketoacyl-CoA, NADPH | 3-Hydroxyacyl-CoA |

| Dehydration | 3-Hydroxyacyl-CoA Dehydratase | PAS2 | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA |

| 2nd Reduction | trans-2,3-Enoyl-CoA Reductase | CER10 | trans-2,3-Enoyl-CoA, NADPH | Acyl-CoA (+2C) |

| Final Reduction | ||||

| Alcohol Formation | Fatty Acyl-CoA Reductase | CER4 | Octacosanoyl-CoA, NADPH | 1-Octacosanol |

Octacosanol Biosynthesis in Insects

In insects, octacosanol is a precursor for or a component of cuticular hydrocarbons (CHCs), which form a waxy layer on the exoskeleton essential for preventing desiccation and facilitating chemical communication.[10] The biosynthetic pathway is analogous to that in plants, involving the FAE complex to produce VLCFAs.[11] The condensing enzymes in insects are typically referred to as ELO or ELOVL (Elongation of Very Long Chain Fatty Acids) proteins.[11] Following the synthesis of octacosanoyl-CoA by the FAE complex in specialized cells called oenocytes, a FAR catalyzes the reduction to 1-octacosanol.[10][11] This alcohol can then be further metabolized (e.g., by decarbonylation) to form alkanes or incorporated directly into the cuticular wax layer.[10][11] FAR enzymes have been well-characterized in the context of insect pheromone biosynthesis and are now understood to be crucial for CHC production as well.[10][12][13]

Data Presentation: Enzymes in Insect Octacosanol Biosynthesis

| Step | Enzyme | Gene Example (Drosophila, Spodoptera) | Substrate(s) | Product |

| VLCFA Elongation | ||||

| Condensation | Fatty Acid Elongase | elo68α, eloF | C16-C26 Acyl-CoA, Malonyl-CoA | 3-Ketoacyl-CoA |

| 1st Reduction | 3-Ketoacyl-CoA Reductase | (Homologs of KCR) | 3-Ketoacyl-CoA, NADPH | 3-Hydroxyacyl-CoA |

| Dehydration | 3-Hydroxyacyl-CoA Dehydratase | (Homologs of HCD) | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA |

| 2nd Reduction | trans-2,3-Enoyl-CoA Reductase | (Homologs of ECR) | trans-2,3-Enoyl-CoA, NADPH | Acyl-CoA (+2C) |

| Final Reduction | ||||

| Alcohol Formation | Fatty Acyl-CoA Reductase | Slit-FAR1 (S. littoralis), PsFAR | Octacosanoyl-CoA, NADPH | 1-Octacosanol |

Experimental Protocols

Protocol 4.1: Quantification of Octacosanol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and quantifying octacosanol from biological tissues.

Methodology:

-

Sample Preparation: Collect fresh plant or insect tissue. For cuticular waxes, a surface rinse with an organic solvent like chloroform or hexane is often sufficient. For total lipids, tissue should be flash-frozen and homogenized.

-

Lipid Extraction: Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v). An internal standard (e.g., heptadecanol) should be added for accurate quantification.

-

Saponification (Optional): To analyze total fatty alcohols (free and esterified), the lipid extract can be saponified using ethanolic KOH to release esterified alcohols.[14]

-

Derivatization: Evaporate the solvent under nitrogen. To make the alcohols volatile for GC analysis, derivatize the hydroxyl groups. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms).

-

Temperature Program: Start at 80°C, ramp to 320°C at 10°C/min, and hold for 15 min.[14]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of 50-600 m/z.

-

-

Quantification: Identify the octacosanol-TMS peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount by integrating the peak area and comparing it to the internal standard and a standard curve.

Protocol 4.2: In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the FAE complex in microsomal preparations by tracking the incorporation of a radiolabeled two-carbon donor into an acyl-CoA primer.[15][16][17]

Methodology:

-

Microsome Preparation:

-

Homogenize fresh or frozen tissue in an ice-cold buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) with protease inhibitors.[15][17]

-

Perform a differential centrifugation: first, a low-speed spin (e.g., 12,000 x g) to pellet debris and mitochondria.[17]

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.[15]

-

Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

-

-

Elongation Reaction:

-

In a microfuge tube, combine the following in a final volume of ~100 µL: phosphate buffer (pH 6.5-7.0), NADPH, acyl-CoA primer (e.g., C18:0-CoA), and the microsomal protein fraction.[15]

-

Initiate the reaction by adding radiolabeled [2-14C]malonyl-CoA.

-

Incubate at 37°C for 20-30 minutes.[15]

-

Run a control reaction without NADPH to determine background levels.[15]

-

-

Termination and Analysis:

-

Stop the reaction by adding strong KOH in methanol to simultaneously terminate the reaction and saponify the acyl-CoAs to free fatty acids.[17]

-

Acidify the mixture (e.g., with HCl) and extract the radiolabeled fatty acids with an organic solvent like hexane.[17]

-

Measure the radioactivity in the hexane phase using a liquid scintillation counter.

-

Calculate the specific activity as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.[16]

-

References

- 1. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aocs.org [aocs.org]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Fatty acyl-CoA reductase influences wax biosynthesis in the cotton mealybug, Phenacoccus solenopsis Tinsley - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Birth-and-Death Evolution of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Diversification of Cuticular Hydrocarbon Synthesis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Metabolic Conversion of Octacosanal to Octacosanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic relationship between octacosanal and octacosanol, establishing this compound as a direct metabolic precursor to octacosanol. The conversion is a key step in the biosynthesis of very-long-chain fatty alcohols, which are crucial components of waxes and possess various physiological activities. This document details the enzymatic pathways, relevant experimental methodologies, and the broader context of very-long-chain fatty acid metabolism.

Executive Summary

Octacosanol, a 28-carbon primary fatty alcohol, is a prominent constituent of plant waxes and has garnered significant interest for its potential health benefits. Its biosynthesis originates from very-long-chain fatty acids (VLCFAs). The immediate precursor to octacosanol is its corresponding aldehyde, this compound. The conversion of this compound to octacosanol is a reduction reaction catalyzed by specific enzymes. This guide elucidates the biochemical evidence supporting this precursor-product relationship, the enzymes responsible, and the experimental frameworks used to study this metabolic step.

The Biosynthetic Pathway: From Fatty Acid to Fatty Alcohol

The synthesis of octacosanol is part of the broader pathway of very-long-chain fatty alcohol and wax biosynthesis. The generalized pathway, which is conserved across various organisms including plants and microbes, involves the sequential reduction of a very-long-chain fatty acyl-CoA.

The metabolic journey begins with the elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs) like octacosanoic acid[1][2]. These VLCFAs are then activated to their coenzyme A (CoA) thioesters, such as octacosanoyl-CoA[3]. The subsequent reduction of the fatty acyl-CoA is the pivotal stage leading to the formation of the fatty alcohol.

This reduction can occur via two principal mechanisms:

-

Direct Four-Electron Reduction: A single enzyme, a fatty acyl-CoA reductase (FAR), catalyzes the direct conversion of the fatty acyl-CoA to the corresponding primary fatty alcohol without the release of a free aldehyde intermediate[4].

-

Two-Step Reduction: This mechanism involves two distinct enzymatic reactions. First, a fatty acyl-CoA reductase catalyzes the two-electron reduction of the fatty acyl-CoA to a fatty aldehyde (in this case, this compound). This aldehyde is then subsequently reduced to the fatty alcohol (octacosanol) by an aldehyde reductase or an alcohol dehydrogenase[4][5][6][7].

While a two-step process involving a free aldehyde intermediate was initially proposed for plants, current evidence suggests that a single fatty acyl-reductase (FAR) enzyme likely carries out the complete reduction from the acyl-CoA to the alcohol[8]. However, the existence of aldehyde reductases with activity towards long-chain fatty aldehydes in various organisms confirms the biochemical feasibility and occurrence of the two-step pathway in certain biological contexts[6][7].

The following diagram illustrates the terminal steps in the biosynthesis of octacosanol.

Key Enzymes in the Conversion

The enzymatic machinery responsible for the synthesis of octacosanol from its precursors is central to understanding this metabolic pathway.

Table 1: Enzymes Involved in the Biosynthesis of Octacosanol

| Enzyme Class | Specific Enzyme Type | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization | References |

| Fatty Acyl-CoA Reductase (FAR) | Alcohol-forming FAR | Fatty Acyl-CoA | Fatty Alcohol | NAD(P)H | Endoplasmic Reticulum (plants) | [8][9][10][11] |

| Aldehyde-forming FAR | Fatty Acyl-CoA | Fatty Aldehyde | NAD(P)H | Cytoplasm (bacteria) | [4][12] | |

| Aldehyde Reductase / Alcohol Dehydrogenase | Long-chain Aldehyde Reductase (e.g., YbbO in E. coli) | Fatty Aldehyde | Fatty Alcohol | NAD(P)H | Cytoplasm | [4][7][13] |

Experimental Protocols

The elucidation of the metabolic relationship between this compound and octacosanol relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Enzyme Assays

Objective: To demonstrate the direct conversion of this compound to octacosanol by a specific enzyme and to determine its kinetic parameters.

Methodology:

-

Enzyme Preparation:

-

Heterologous expression of a candidate aldehyde reductase gene in a suitable host system (e.g., E. coli, Saccharomyces cerevisiae).

-

Purification of the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

-

Alternatively, preparation of microsomal fractions from tissues known to synthesize very-long-chain fatty alcohols.

-

-

Reaction Mixture:

-

Purified enzyme or microsomal preparation.

-

Substrate: this compound (solubilized with a suitable detergent or carrier).

-

Cofactor: NADPH or NADH.

-

Buffer solution at an optimal pH.

-

-

Reaction Conditions:

-

Incubation at a controlled temperature (e.g., 30-37°C) for a defined period.

-

Termination of the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

-

-

Product Analysis:

-

Extraction of lipids from the reaction mixture.

-

Separation of the substrate (this compound) and product (octacosanol) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Identification and quantification of octacosanol using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation).

-

In Vivo Labeling Studies

Objective: To trace the metabolic fate of this compound within a living system.

Methodology:

-

Substrate Preparation: Synthesis of isotopically labeled this compound (e.g., using ¹³C or ²H).

-

Administration: Introduction of the labeled this compound to a model organism (e.g., cell culture, plant tissue, or animal model).

-

Incubation/Metabolism: Allowing sufficient time for the organism to metabolize the labeled precursor.

-

Lipid Extraction and Analysis:

-

Harvesting of cells or tissues at various time points.

-

Total lipid extraction.

-

Fractionation of lipids to isolate the fatty alcohol fraction.

-

Analysis by GC-MS or LC-MS/MS to detect and quantify the labeled octacosanol and any other labeled metabolites. The presence of the isotopic label in the octacosanol pool would confirm the metabolic conversion.

-

Regulatory Context and Signaling

The biosynthesis of very-long-chain fatty alcohols is tightly regulated as part of the overall production of cuticular waxes in plants. This regulation occurs primarily at the transcriptional level and is influenced by developmental cues and environmental stresses[14]. While specific signaling pathways that directly modulate the activity of the terminal reductase enzymes are not fully elucidated, the expression of the genes encoding these enzymes is known to be controlled by a network of transcription factors.

Table 2: Transcription Factors Regulating Wax Biosynthesis in Plants

| Transcription Factor | Family | Function | References |

| WIN1/SHN1 | AP2/ERF | Upregulates wax biosynthetic genes | [14] |

| WRI1 | AP2/ERF | Modulates expression of key biosynthetic enzymes | [14] |

| MYB94/96 | MYB | Upregulates wax biosynthesis in response to drought | [14] |

| DEWAX | AP2/ERF | Negative regulator of wax biosynthesis | [14] |

The following diagram depicts the logical relationship between environmental signals and the regulation of octacosanol biosynthesis.

References

- 1. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 2. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]

- 4. researchgate.net [researchgate.net]

- 5. Diversion of Fatty Acid Synthesis Pathway of Escherichia coli for Production of Long Chain Fatty Alcohol | AIChE [proceedings.aiche.org]

- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Fatty Acyl Coenzyme A Reductase Promotes Wax Ester Accumulation in Rhodococcus jostii RHA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]

- 14. Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of Long-Chain Fatty Aldehydes in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty aldehydes (LCFAs) are a class of lipid molecules endogenously produced in mammalian cells through various metabolic pathways. Historically considered mere cytotoxic byproducts of lipid metabolism, emerging evidence has unequivocally established their roles as potent signaling molecules and key intermediates in cellular physiology and pathophysiology. This technical guide provides a comprehensive overview of the physiological effects of LCFAs in mammals, detailing their metabolic origins, signaling functions, and implications in human diseases. The document is structured to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the core biology of LCFAs, quantitative data on their effects, detailed experimental protocols for their study, and visual representations of the key pathways and workflows involved.

Introduction to Long-Chain Fatty Aldehydes

Long-chain fatty aldehydes are aliphatic aldehydes with carbon chain lengths typically ranging from 14 to 24 carbons.[1] They are highly reactive molecules due to the presence of the carbonyl group, which allows them to form adducts with proteins, nucleic acids, and other lipids, leading to cellular dysfunction when they accumulate to pathological levels.[2] However, at physiological concentrations, they participate in a range of cellular processes.

LCFAs are generated from several key metabolic pathways in mammalian cells:

-

Ether Glycerolipid Metabolism: The breakdown of plasmalogens, a major class of ether lipids, by plasmalogenase or non-enzymatic processes releases LCFAs.[2]

-

Fatty Alcohol Metabolism: The oxidation of long-chain fatty alcohols, a reversible reaction, serves as a source of LCFAs.[1]

-

Sphingolipid Metabolism: The degradation of sphingosine-1-phosphate (S1P) by S1P lyase produces trans-2-hexadecenal, a prominent unsaturated LCFA.[2][3]

-

Lipid Peroxidation: Oxidative stress can lead to the non-enzymatic peroxidation of polyunsaturated fatty acids, generating a variety of aldehydes, including LCFAs.[1]

The primary route for the detoxification of LCFAs is their oxidation to the corresponding fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[1][4]

Quantitative Data on the Effects of Long-Chain Fatty Aldehydes

The biological effects of long-chain fatty aldehydes are often concentration-dependent. Below are tables summarizing key quantitative data related to their enzymatic metabolism and cellular effects.

Table 1: Kinetic Parameters of Human Fatty Aldehyde Dehydrogenase (ALDH3A2) for Various Long-Chain Aldehyde Substrates

| Substrate | K_m_ (µM) | V_max_ (U/mg) | Catalytic Efficiency (V_max_/K_m_) (U/(mg·µM)) | Reference |

| Hexanal | 50 | - | - | [5] |

| Octanal | 32 | - | - | [5] |

| Decanal | 23 | - | - | [5] |

| Decanal | 3.8 | - | - | [5] |

| Dodecanal | 19 | - | - | [5] |

| Dodecanal | 13.6 | - | - | [5] |

| Tetradecanal | 23 | - | - | [5] |

Table 2: Concentration-Dependent Effects of trans-2-Hexadecenal on Apoptosis

| Cell Line | Concentration (µM) | Effect | Reference |

| HEK293T, NIH3T3, HeLa | 25 | Induction of apoptosis | [6][7] |

| HEK293T, NIH3T3, HeLa | 25 | No effect observed with palmitic acid (control) | [6][7] |

Signaling Pathways of Long-Chain Fatty Aldehydes

Long-chain fatty aldehydes are now recognized as signaling molecules that can modulate critical cellular pathways, particularly those involved in stress responses and apoptosis. A key discovery has been their ability to differentially activate members of the mitogen-activated protein kinase (MAPK) family.

trans-2-Hexadecenal and the JNK Signaling Pathway

trans-2-Hexadecenal, a product of S1P metabolism, is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[6][8] This activation is dependent on the generation of reactive oxygen species (ROS) and the upstream kinase, Mixed Lineage Kinase 3 (MLK3).[6][8] Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, and modulates the activity of pro-apoptotic proteins of the Bcl-2 family, such as Bax, Bid, and Bim, ultimately leading to apoptosis.[6] Notably, under the same conditions, trans-2-hexadecenal does not significantly activate the ERK or p38 MAPK pathways.[8]

Hexadecanal and the p38 MAPK Signaling Pathway

In contrast to trans-2-hexadecenal, the saturated fatty aldehyde hexadecanal has been shown to stimulate the phosphorylation of p38-MAPK in lung endothelial cells at a concentration of 10 µM.

The differential activation of MAPK pathways by saturated versus unsaturated long-chain fatty aldehydes suggests specific signaling roles for these molecules, allowing for distinct cellular responses to different metabolic cues.

Pathophysiology: Sjögren-Larsson Syndrome

The critical role of proper long-chain fatty aldehyde metabolism is starkly illustrated by Sjögren-Larsson Syndrome (SLS), a rare autosomal recessive neurocutaneous disorder.[9] SLS is caused by mutations in the ALDH3A2 gene, leading to a deficiency in the FALDH enzyme.[9] This deficiency results in the accumulation of long-chain fatty aldehydes and fatty alcohols in various tissues, particularly the skin and central nervous system.[8]

The clinical manifestations of SLS include:

-

Ichthyosis: A condition characterized by dry, scaly skin.

-

Neurological abnormalities: Including spasticity and intellectual disability.

-

Retinal abnormalities: Glistening white dots in the retina are a pathognomonic feature.

Lipidomic analyses of plasma and tissues from SLS patients have revealed a distinct metabolic signature, with disruptions in the metabolism of sphingolipids, sterols, and ether lipids.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of long-chain fatty aldehydes.

Quantification of Long-Chain Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the sensitive quantification of LCFAs in biological samples.[1][10]

1. Lipid Extraction: a. Homogenize tissue or cell pellets in a chloroform:methanol (2:1, v/v) solution. b. Add an internal standard (e.g., a deuterated fatty aldehyde) to the homogenate. c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Derivatization: a. Re-dissolve the dried lipid extract in a suitable solvent (e.g., toluene). b. Add O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution to the extract. c. Incubate the mixture to allow for the formation of PFBHA-oxime derivatives of the aldehydes.

3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer. b. Use a suitable capillary column (e.g., DB-5ms) for separation. c. Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of specific aldehyde derivatives. d. Quantify the endogenous LCFAs by comparing their peak areas to that of the internal standard.

Measurement of Fatty Aldehyde Dehydrogenase (FALDH) Activity in Cultured Fibroblasts

This protocol outlines an assay to measure the enzymatic activity of FALDH in cultured cells.

1. Cell Culture and Lysate Preparation: a. Culture human fibroblasts to near confluency in appropriate growth medium. b. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors. d. Lyse the cells by sonication or repeated freeze-thaw cycles. e. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic and microsomal fractions. f. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. Prepare a reaction mixture containing a buffer (e.g., sodium pyrophosphate, pH 8.0), NAD+, and a long-chain fatty aldehyde substrate (e.g., octadecanal). b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding a known amount of cell lysate protein to the reaction mixture. d. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by adding an acidic solution (e.g., perchloric acid).

3. Quantification of Product: a. The product of the reaction, the corresponding fatty acid, can be quantified by high-performance liquid chromatography (HPLC) or GC-MS after extraction and derivatization. b. Calculate the specific activity of FALDH as the amount of product formed per unit time per milligram of protein.

References

- 1. Amsterdam UMC Locatie AMC - Fatty aldehyde dehydrogenase (FALDH) [amc.nl]

- 2. uniprot.org [uniprot.org]

- 3. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. ALDH3A2 aldehyde dehydrogenase 3 family member A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation of ether phospholipids in induced pluripotent stem cells and oligodendrocyte‐lineage cells established from patients with Sjögren‐Larsson syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sjögren-Larsson syndrome. Deficient activity of the fatty aldehyde dehydrogenase component of fatty alcohol:NAD+ oxidoreductase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Octacosanol in Plant Defense Mechanisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octacosanol, a 28-carbon very-long-chain fatty alcohol (VLCFA), is a significant component of the plant cuticular wax—the outermost protective layer of terrestrial plants. While extensively studied for its health benefits in humans, its direct role in plant defense mechanisms is an emerging area of research. This technical guide synthesizes the current understanding of octacosanol's function in plant immunity, positioning it within the broader context of cuticular waxes and VLCFA-mediated defense. This document details the biosynthesis of octacosanol, its role as a structural barrier, its potential as a signaling molecule, and provides detailed experimental protocols and quantitative data to facilitate further research in this domain.

Introduction: The Plant Cuticle as the First Line of Defense

The plant cuticle is a complex, hydrophobic layer that covers the epidermis of aerial plant tissues. It serves as a primary physical barrier against a multitude of environmental stresses, including water loss, UV radiation, and pathogen invasion.[1][2] The cuticle is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are complex mixtures of VLCFAs and their derivatives, including alkanes, aldehydes, ketones, and primary alcohols such as octacosanol.[3][4]

Beyond its function as a passive barrier, the cuticle is a dynamic interface that mediates interactions between the plant and its environment. Components of the cuticular wax can act as chemical signals, both for the plant to initiate defense responses and for pathogens to recognize a suitable host and trigger infection processes.[1][2]

Biosynthesis of Octacosanol and Other Very-Long-Chain Fatty Alcohols

The biosynthesis of octacosanol originates from C16 and C18 fatty acids synthesized in the plastid. These are transported to the endoplasmic reticulum (ER) where a multi-enzyme Fatty Acid Elongase (FAE) complex extends their carbon chains. The elongated very-long-chain acyl-CoAs are then processed through one of two primary pathways: an alkane-forming pathway or an alcohol-forming pathway. Octacosanol is synthesized via the alcohol-forming pathway, which involves the reduction of a C28 fatty acyl-CoA by a fatty acyl-CoA reductase (FAR).[3]

Octacosanol's Role in Plant Defense Mechanisms

The function of octacosanol in plant defense can be understood through its dual roles as a structural component and a potential signaling molecule.

Structural Barrier Function

As a major constituent of epicuticular wax crystals, octacosanol contributes to the hydrophobicity and structural integrity of the cuticle. This physical barrier prevents the direct entry of pathogens and reduces the availability of water on the leaf surface, which is essential for the germination of many fungal spores.[2][5] Studies on wheat have shown that the composition of cuticular wax, including the relative amounts of primary alcohols like octacosanol, varies between cultivars and is correlated with traits of biological importance, such as stress resistance.[6]

Potential Signaling and Elicitor Activity

While direct evidence for octacosanol as a specific plant defense elicitor is limited, the broader class of VLCFAs and cuticular wax components are known to be involved in signaling.

-

Pathogen Recognition: Some fungal pathogens, such as the powdery mildew fungus Blumeria graminis, utilize very-long-chain aldehydes derived from the wax layer as signals to trigger spore germination and the formation of infection structures (appressoria).[1][2]

-

Plant Perception of Cuticle Disruption: Plants can perceive alterations to their cuticle, either through mechanical damage or enzymatic degradation by fungal cutinases. This perception can lead to the activation of defense responses, including the production of phytoalexins and the expression of defense-related genes.[7]

-

Inhibitory Activity: Interestingly, octacosanol has been shown to have an inhibitory effect on the growth-promoting activity of triacontanol, another long-chain fatty alcohol, in plants.[4][8] This suggests that plants can perceive and respond to specific VLCFAs, although the signaling pathway for this interaction remains to be elucidated.

Quantitative Data on Cuticular Wax Components in Plant Defense

Direct quantitative data on the change in octacosanol levels in response to pathogen infection is scarce. However, studies analyzing the overall cuticular wax composition after stress or infection provide a valuable framework. The following table summarizes representative data from a study on Achnatherum inebrians infected with a fungal endophyte, which alters the plant's metabolic profile, including wax biosynthesis. This demonstrates how biotic interactions can quantitatively modify the cuticular wax layer.

Table 1: Changes in Cuticular Wax Composition in Achnatherum inebrians with Fungal Endophyte Infection (Adapted from a study on A. inebrians and its endophyte Epichloë gansuensis)[9]

| Wax Component Class | Endophyte-Free (EF) Plants (Relative Proportion %) | Endophyte-Infected (EI) Plants (Relative Proportion %) | Key Observation |

| Fatty Acids | Higher | Lower | Endophyte infection leads to a decrease in the relative proportion of fatty acids. |

| Hydrocarbons | Varies with age | Varies with age | The proportion of hydrocarbons generally increases as the plant grows. |

| Esters | Varies with age | Varies with age | The proportion of esters tends to decrease as the plant grows. |

| Primary Alcohols | Present | Present | While not the dominant fraction in this species, their presence is part of the overall wax profile modified by the fungus. |

Note: This table illustrates the principle that biotic interactions can alter the quantitative composition of cuticular wax classes, which include primary alcohols like octacosanol. Specific values vary significantly between plant species and experimental conditions.

Experimental Protocols

Investigating the role of octacosanol in plant defense requires a multi-step experimental approach. Below are detailed methodologies for key experiments.

Protocol for Exogenous Application of Octacosanol and Pathogen Inoculation

This protocol describes a general workflow for treating plants with octacosanol and assessing its impact on disease resistance.

-

Plant Growth: Grow model plants such as Arabidopsis thaliana or a crop species like tomato (Solanum lycopersicum) in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

-

Preparation of Octacosanol Solution:

-

Due to its insolubility in water, dissolve octacosanol in a minimal amount of a solvent like ethanol or DMSO.

-

Create a working solution by diluting the stock in sterile water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application. A typical final concentration for elicitor assays ranges from 50 µM to 200 µM.

-

Prepare a mock control solution containing the same concentration of solvent and surfactant without octacosanol.

-

-

Plant Treatment:

-

For foliar application, spray the leaves of 3-4 week old plants with the octacosanol or mock solution until runoff.

-

For root application, drench the soil with the respective solutions.

-

-

Pathogen Inoculation:

-

24 to 72 hours after treatment, inoculate the plants with a suitable pathogen. For example, spray a suspension of Pseudomonas syringae pv. tomato DC3000 (for bacterial leaf spot) or place a mycelial plug of Botrytis cinerea (for grey mold) on the leaves.

-

-

Disease Severity Assessment:

-

At 3-5 days post-inoculation, quantify disease symptoms. This can be done by measuring lesion diameter, counting the number of lesions, or assessing the percentage of necrotic leaf area.

-

Bacterial growth can be quantified by taking leaf discs, homogenizing them in a buffer, and plating serial dilutions to count colony-forming units (CFUs).

-

Protocol for Analysis of Defense Gene Expression by qRT-PCR

-

Sample Collection: Harvest leaf tissue from mock- and octacosanol-treated plants at various time points after treatment (e.g., 0, 6, 12, 24 hours). Immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the tissue using a commercial kit or a standard Trizol-based method.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Quantitative RT-PCR: Perform qRT-PCR using a qPCR machine with SYBR Green dye. Use primers specific for defense marker genes (e.g., PR1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway) and a reference gene (e.g., Actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol for GC-MS Analysis of Cuticular Wax Components

-

Wax Extraction:

-

Immerse intact leaves or stems of the plant in a glass vial containing a solvent such as chloroform or hexane for 30-60 seconds.[6][10] An internal standard (e.g., n-tetracosane) should be added to the solvent for quantification.

-

Remove the plant tissue and evaporate the solvent under a gentle stream of nitrogen gas.

-

-

Derivatization:

-

To analyze compounds with hydroxyl or carboxyl groups (like octacosanol), derivatize the dried wax extract to make them more volatile. This is typically done by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a capillary column (e.g., DB-5) and a temperature gradient to separate the different wax components.

-

The mass spectrometer will fragment the eluted compounds, creating a mass spectrum that can be used for identification by comparing it to a spectral library (e.g., NIST).

-

-

Quantification:

-

Quantify the amount of each compound by integrating the area of its chromatographic peak and comparing it to the peak area of the internal standard.

-

Signaling Pathways and Octacosanol's Putative Role

While a specific signaling cascade for octacosanol has not been defined in plants, its role can be hypothesized based on the known functions of the cuticle in plant-pathogen interactions. The cuticle acts as a source of damage-associated molecular patterns (DAMPs) when degraded by pathogen enzymes. These DAMPs can be perceived by plant cell surface receptors, initiating a signaling cascade that often involves the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways. This ultimately leads to the transcriptional reprogramming of defense genes and the synthesis of antimicrobial compounds.

Conclusion and Future Directions

Octacosanol is a key structural component of the plant's first line of defense—the cuticular wax. While its primary role is to contribute to the formation of a physical barrier against pathogens, its nature as a very-long-chain fatty alcohol places it within a class of molecules known to be involved in plant-pathogen signaling. The inhibitory effect of octacosanol on triacontanol-mediated growth suggests that plants possess the machinery to perceive and respond to it specifically.

Future research should focus on elucidating the direct effects of exogenous octacosanol application on plant defense responses. Key questions to address include:

-

Does octacosanol treatment induce the expression of specific defense-related genes?

-

Can octacosanol prime the plant for a stronger or faster defense response upon pathogen challenge (Systemic Acquired Resistance)?

-

What are the plant receptors and signaling components that perceive octacosanol or other VLCFAs?

-

How do pathogen effectors target VLCFA biosynthesis or signaling to promote virulence?

Answering these questions will not only enhance our fundamental understanding of plant immunity but may also open new avenues for the development of novel, durable disease resistance strategies in agriculture. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the untapped potential of octacosanol in plant defense.

References

- 1. The Plant Cuticle: An Ancient Guardian Barrier Set Against Long-Standing Rivals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpras.com [ijpras.com]

- 5. Cuticular wax in wheat: biosynthesis, genetics, and the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpras.com [ijpras.com]

- 9. Modification of Cuticular Wax Composition and Biosynthesis by Epichloë gansuensis in Achnatherum inebrians at Different Growing Periods | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

Whitepaper: A Technical Guide to the Discovery, Identification, and Analysis of Octacosanol and its Aldehyde Analogue in Novel Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic alcohols and their corresponding aldehydes are gaining significant attention in the scientific community for their diverse biological activities. Among these, 1-octacosanol, a 28-carbon primary fatty alcohol, and its aldehyde form, octacosanal, have been identified as potent bioactive compounds. They are found naturally in the waxes of various plants, insects, and animal-derived products.[1][2] This technical guide provides a comprehensive overview of the methodologies for the discovery and identification of octacosanol and this compound, with a focus on their detection in novel or previously uncharacterized biological sources. It details experimental protocols for extraction, purification, and analytical identification, summarizes quantitative findings, and visualizes the key biological signaling pathways modulated by these compounds. This document serves as a foundational resource for researchers aiming to explore the therapeutic and nutraceutical potential of octacosanol and its related compounds.

Introduction

1-Octacosanol is a primary component of a mixture of long-chain fatty alcohols known as policosanol, which is widely extracted from sources like sugarcane wax, rice bran wax, and beeswax.[3][4] Research has demonstrated that octacosanol possesses a wide range of beneficial biological properties, including anti-fatigue, antioxidant, anti-inflammatory, and hypolipidemic effects.[5] Its aldehyde counterpart, this compound, often co-occurs with octacosanol and may serve as a biosynthetic intermediate.[6] Studies on plant extracts, such as from the halophyte Suaeda fruticosa, have shown the presence of both compounds in significant quantities, suggesting a closely related biological origin and function.[7]

The therapeutic potential of octacosanol is linked to its ability to modulate key cellular signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, which are central to metabolism, inflammation, and cell survival.[3][6] As researchers turn to biodiversity for novel therapeutic agents, the systematic discovery and rigorous identification of these compounds in new species are of paramount importance. This guide outlines the established and emerging protocols required for this endeavor.

Discovery and Quantification in Novel Sources

The identification of octacosanol and this compound in new species involves a systematic screening and analysis process. While these compounds are known to exist in common sources like rice bran and beeswax, recent phytochemical analyses have revealed their presence in less-characterized species.[3][7] For example, a study on the Algerian plant Suaeda fruticosa identified 1-octacosanol as a major component (37.23%) of its petroleum ether extract, alongside a significant amount of this compound (8.86%).[7] Similarly, analysis of beeswax has shown octacosanol (C28-OH) to constitute approximately 20.01% of the extracted long-chain aliphatic alcohols.[8]

The quantitative data from such studies are crucial for evaluating the potential of a new species as a viable source for these bioactive compounds. A summary of reported concentrations is presented below.

Table 1: Quantitative Analysis of Octacosanol and this compound in Various Species

| Species/Source | Extract Type | Compound | Concentration/Relative Abundance | Reference |

| Suaeda fruticosa (aerial parts) | Petroleum Ether | 1-Octacosanol | 37.23% of identified compounds | [7] |

| This compound | 8.86% of identified compounds | [7] | ||

| Beeswax | Isooctane | 1-Octacosanol (C28-OH) | 20.01% of total long-chain alcohols | [8] |

| Triticum aestivum (Wheat) | Not specified | 1-Octacosanol | Identified as most abundant policosanol | [9] |

| Oryza sativa (Rice Bran) | Not specified | 1-Octacosanol | A primary source for policosanol extraction | [3][10] |

Experimental Protocols

The accurate identification and quantification of octacosanol and this compound rely on a multi-step workflow, from sample preparation to sophisticated analytical techniques.

General Experimental Workflow

The process begins with sample preparation, followed by extraction to isolate the lipid fraction, purification to concentrate the target compounds, and finally, instrumental analysis for definitive identification and quantification.

Caption: A generalized workflow for the extraction and analysis of octacosanol.

Extraction Methods

The choice of extraction method is critical for achieving high yields and purity.

-

Soxhlet Extraction: A continuous extraction method using fresh solvent, offering high efficiency. Acetone is a commonly used solvent for this process.[1][11]

-

Solvent Extraction (Maceration/Percolation): Involves soaking the material in a solvent (e.g., hexane, chloroform, ethanol). While simple, it can be time-consuming and less efficient than other methods.[11][12]

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent. This technique is considered a "green" alternative to organic solvents and is effective for extracting long-chain alcohols from waxes.[1]

-

Saponification: This is a crucial step, especially for wax sources. It involves hydrolyzing wax esters (using a base like ethanolic NaOH) to release the free fatty alcohols, including octacosanol.[4]

Purification Techniques

Crude extracts typically contain a mixture of compounds requiring further purification.

-

Column Chromatography: The hexane fraction of an extract can be passed through a silica gel column, with elution gradients of increasing polarity (e.g., hexane with increasing amounts of ethyl acetate) to separate fractions.[1][7]

-

Thin-Layer Chromatography (TLC): Used for monitoring the separation process and identifying fractions containing the compounds of interest before pooling them for further analysis.[4]

-

Molecular Distillation (MD): An effective technique for purifying and concentrating octacosanol from extracts at low pressure, which minimizes thermal degradation.[13]

Identification and Structural Elucidation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for identifying octacosanol, this compound, and other related long-chain alcohols and aldehydes.[14]

-

Sample Preparation: The purified extract is dissolved in a suitable solvent like toluene or isooctane.[4][8] Silylation is often performed to derivatize the alcohol group, improving its volatility and chromatographic behavior.[14]

-

GC Column: A capillary column such as HP-5 or DB-5 (30 m x 0.25 mm x 0.25 µm) is typically used.[1][4]

-

Temperature Program: A common program starts at a lower temperature (e.g., 80°C), ramps up to a high temperature (e.g., 320°C) at a rate of 10°C/min, and holds for a period to ensure all long-chain compounds elute.[1]

-

Carrier Gas: Helium is used at a constant flow rate (e.g., 1.0 mL/min).[1]

-

Mass Spectrometry: The mass spectrometer identifies compounds based on their unique mass fragmentation patterns, which can be compared against spectral libraries like NIST for confirmation.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is used for the definitive structural elucidation of purified compounds.[1] It provides detailed information about the chemical environment of each atom in the molecule, confirming the carbon chain length and the position of the hydroxyl group.[15]

Quantification

-

Gas Chromatography with Flame Ionization Detector (GC-FID): While GC-MS is excellent for identification, GC-FID is a robust and reliable method for quantification.[4] An internal standard (e.g., dinonyl phthalate or 1-hexacosanol) is added to the sample to ensure accurate measurement by comparing the peak areas.[10]

Biological Activity and Key Signaling Pathways

Octacosanol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is vital for drug development professionals.

Regulation of Lipid Metabolism via AMPK and PPAR Pathways

Octacosanol has been shown to have a lipid-lowering effect by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.[3] AMPK acts as a master regulator of cellular energy homeostasis. Its activation promotes ATP-producing processes while inhibiting ATP-consuming ones, such as fatty acid synthesis.[3]

References

- 1. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 2. researchgate.net [researchgate.net]

- 3. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Octacosanol: Biological activities and bioavailability enhancement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ripublication.com [ripublication.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1-Octacosanol (557-61-9) 1H NMR spectrum [chemicalbook.com]

The Potential Role of Octacosanol in Insect Chemical Communication and Pheromones: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Octacosanol, a C28 straight-chain aliphatic alcohol, is a naturally occurring compound found in the waxes of various plants and insects. While extensive research has detailed the role of other long-chain fatty acid derivatives, such as hydrocarbons, aldehydes, and esters, as insect pheromones, the specific role of octacosanol in chemical communication is less defined. This technical guide synthesizes the current understanding and potential functions of octacosanol and other very-long-chain alcohols (VLCAs) in insect chemical communication. It covers the biosynthetic origins, potential pheromonal functions, and detailed experimental protocols for the identification and bio-activity assessment of such compounds. Given the limited direct evidence for octacosanol as a primary pheromone, this guide also explores its documented insectistatic effects and provides a framework for future research into its semiochemical properties.

Introduction: Very-Long-Chain Alcohols in Insect Communication

Insects utilize a complex chemical language, primarily mediated by semiochemicals, to navigate their environment and interact with conspecifics.[1] Pheromones, a class of semiochemicals, are crucial for behaviors such as mating, aggregation, and social organization.[2] Many insect pheromones are derived from fatty acid metabolism, leading to a diverse array of compounds including hydrocarbons, aldehydes, acetates, and alcohols.[3][4][5]

Very-long-chain fatty alcohols (VLCFAs), such as octacosanol, are components of the cuticular wax layer in many insects. This waxy layer is critical for preventing desiccation and also serves as a medium for contact-based chemical communication.[1][6] While hydrocarbons are the most studied cuticular compounds in this context, other components like long-chain alcohols have been implicated as sociochemicals.[6] Fatty alcohols are known to be part of the pheromone blends in several insect species, including moths, termites, and bees.[7][8] For instance, the sex pheromone blend of bumblebees often contains saturated and unsaturated fatty alcohols with chain lengths of 16-18 carbons.[8] Although direct evidence for octacosanol as a sex or aggregation pheromone is scarce, its presence in insect wax and its structural similarity to known pheromone components suggest a potential, yet largely unexplored, role in chemical signaling.

Biosynthesis of Octacosanol and Related Compounds

The biosynthesis of octacosanol in insects is believed to follow the general pathway of fatty acid synthesis and modification, which is well-documented for other pheromone components. This process begins with acetyl-CoA and involves a series of elongation, and reduction steps.

The general proposed pathway is as follows:

-

De novo fatty acid synthesis: Acetyl-CoA is converted to malonyl-CoA, which then enters the fatty acid synthase (FAS) complex to produce saturated fatty acids, primarily palmitic acid (C16).

-

Elongation: Palmitic acid is further elongated by specific elongase enzymes to produce very-long-chain fatty acids (VLCFAs). To reach a C28 chain, multiple elongation cycles are required.

-

Reduction: The resulting C28 fatty acid (octacosanoic acid) is then reduced to the corresponding alcohol, octacosanol. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR).[3][7]

Different enzymes in this pathway, such as desaturases, can introduce double bonds, leading to unsaturated alcohols that are also common in pheromone blends. The regulation of these biosynthetic pathways is often under hormonal control, such as by the Pheromone Biosynthesis Activating Neuropeptide (PBAN) in many moth species.[4][5]

Documented Biological Activity of Octacosanol in Insects

While the role of octacosanol as a pheromone is not well-established, some studies have investigated its physiological effects on insects, particularly its insectistatic and insecticidal properties.

Quantitative Data on Insectistatic Effects

One study on the fall armyworm, Spodoptera frugiperda, demonstrated that 1-octacosanol can prolong the larval and pupal stages, indicating an insectistatic effect.[9]

| Species | Compound | Concentration (ppm) | Effect | Statistical Significance | Reference |

| Spodoptera frugiperda | 1-Octacosanol | 400 | Prolonged larval stage | - | [9] |

| 600 | Prolonged larval stage | - | [9] | ||

| 1000 | Prolonged larval and pupal stages | P < 0.001 (for pupal stage) | [9] |

Experimental Protocols for Investigation

To elucidate the potential role of octacosanol in insect chemical communication, a series of established experimental protocols can be employed.

Pheromone Extraction and Chemical Analysis

The first step is to identify and quantify octacosanol in relevant insect tissues (e.g., pheromone glands, cuticular extracts).

Protocol: Solvent Extraction of Cuticular Lipids

-

Sample Collection: Collect insects of a specific age and sex. They can be immobilized by chilling.

-

Extraction: Submerge the whole insect or specific body parts (e.g., abdomen) in a non-polar solvent like hexane for a short duration (e.g., 5-10 minutes). This method minimizes the extraction of internal lipids.

-

Concentration: Remove the insect from the solvent. The extract can be concentrated under a gentle stream of nitrogen gas.

-

Analysis (GC-MS):

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the standard instrument for analysis.[10]

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used for separating long-chain hydrocarbons and alcohols.

-

Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp up to 300-320°C at a rate of 10-15°C/min.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of an authentic octacosanol standard.

-

Electrophysiological Assays

Electroantennography (EAG) is used to measure the electrical response of an insect's antenna to volatile compounds, indicating whether the insect can detect the chemical.[11][12][13]

Protocol: Electroantennography (EAG)

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and tip of the antenna are placed in contact with electrodes.[11][12]

-

Electrodes: Glass capillary electrodes filled with a saline solution are commonly used to ensure good electrical contact.[13]

-

Stimulus Delivery: A solution of synthetic octacosanol in a solvent (e.g., hexane) is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette and over the antenna.

-

Signal Recording: The electrical potential change across the antenna is amplified and recorded. A significant voltage deflection relative to a solvent control indicates an olfactory response.[14]

Behavioral Bioassays

Behavioral assays are essential to determine the function of a semiochemical (e.g., attractant, repellent, aphrodisiac).[15][16]

Protocol: Y-Tube Olfactometer Assay

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms.

-

Airflow: A controlled, purified airflow is passed through each side arm and exits through the central arm.

-

Stimulus Application: The test chemical (synthetic octacosanol) is introduced into the airflow of one arm (the "treatment" arm), while the other arm receives a solvent control.

-

Insect Introduction: An insect is released at the downwind end of the central arm and allowed to walk upwind.

-

Data Collection: The arm that the insect chooses and the time spent in each arm are recorded. A statistically significant preference for the treatment arm suggests attraction.

References

- 1. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Team:Valencia UPV/Project/modules/biosynthesis - 2014.igem.org [2014.igem.org]

- 4. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Analysis of Beetle Cuticular Hydrocarbons" by Elizabeth A. Williams , '13 [works.swarthmore.edu]

- 7. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Electroantennography - Wikipedia [en.wikipedia.org]

- 12. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 13. ockenfels-syntech.com [ockenfels-syntech.com]

- 14. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Preliminary Investigation into the Therapeutic Properties of Octacosanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanol, a long-chain aliphatic alcohol, is a primary component of policosanol, a natural mixture of alcohols derived from sources such as sugar cane wax, rice bran, and wheat germ.[1][2] Emerging research has highlighted the potential therapeutic applications of octacosanol across a spectrum of health areas, including its effects on fatigue, oxidative stress, inflammation, lipid metabolism, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic properties of octacosanol, with a focus on experimental methodologies, quantitative data, and the underlying signaling pathways.

Core Therapeutic Properties and Experimental Evidence

Anti-Fatigue Effects

Octacosanol has been shown to enhance physical endurance and mitigate fatigue.[2][3][4] This has been primarily evaluated through forced swimming tests in animal models, where octacosanol supplementation has been observed to prolong swimming time to exhaustion.

| Parameter | Control Group | Octacosanol-Treated Group | Percentage Change | p-value | Reference |

| Forced Swimming Time (min) | 15.2 ± 2.1 | 28.6 ± 3.4 | +88.2% | < 0.01 | Fictional Data for Illustrative Purposes |

| Blood Lactic Acid (mmol/L) | 12.5 ± 1.8 | 8.2 ± 1.1 | -34.4% | < 0.05 | Fictional Data for Illustrative Purposes |

| Muscle Glycogen (mg/g) | 3.8 ± 0.5 | 5.9 ± 0.7 | +55.3% | < 0.01 | Fictional Data for Illustrative Purposes |

| Serum Corticosterone (ng/mL) | 450 ± 55 | 280 ± 42 | -37.8% | < 0.05 | Fictional Data for Illustrative Purposes |

Objective: To evaluate the anti-fatigue effects of octacosanol by measuring the swimming endurance of mice.

Materials:

-

Male C57BL/6 mice (8 weeks old)

-

Octacosanol (suspended in 0.5% carboxymethylcellulose)

-

Cylindrical water tank (25 cm diameter, 50 cm height)

-

Water maintained at 25 ± 1°C

-

Lead weights (approximately 5% of body weight)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory conditions for one week.

-

Grouping: Randomly divide the mice into a control group and an octacosanol-treated group (n=10 per group).

-

Administration: Administer octacosanol (e.g., 200 mg/kg body weight) or vehicle (0.5% carboxymethylcellulose) orally to the respective groups once daily for 28 days.

-

Forced Swimming Test:

-

On the final day of administration, 60 minutes after the last dose, conduct the forced swimming test.

-

Attach a lead weight to the tail of each mouse.

-

Individually place each mouse in the water tank filled to a depth of 30 cm.

-

Record the total swimming time from placement until exhaustion. Exhaustion is determined by the inability of the mouse to rise to the surface to breathe for 10 seconds.

-

-

Biochemical Analysis: Immediately after the swimming test, collect blood and tissue samples to measure parameters such as blood lactic acid, muscle glycogen, and serum corticosterone levels.

Antioxidant Properties

Octacosanol exhibits antioxidant effects, which are believed to be mediated through the enhancement of endogenous antioxidant defense systems rather than direct radical scavenging.

| Parameter | Control Group | Octacosanol-Treated Group | Percentage Change | p-value | Reference |

| Superoxide Dismutase (SOD) Activity (U/mg protein) | 125 ± 15 | 180 ± 22 | +44% | < 0.01 | [5] |

| Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) | 45 ± 6 | 68 ± 8 | +51% | < 0.01 | [5] |

| Malondialdehyde (MDA) Level (nmol/mg protein) | 2.8 ± 0.4 | 1.5 ± 0.2 | -46% | < 0.01 | [5] |

Objective: To determine the effect of octacosanol on antioxidant enzyme activity and lipid peroxidation in a mouse model of oxidative stress.

Materials:

-

Male ICR mice (8 weeks old)

-

Octacosanol

-

Carbon tetrachloride (CCl4) as an oxidative stress-inducing agent

-

Kits for SOD, GSH-Px, and MDA assays

-

Spectrophotometer

Procedure:

-

Animal Model: Induce oxidative stress in mice through the administration of CCl4.

-

Treatment: Administer octacosanol (e.g., 100 mg/kg body weight, orally) for 14 days prior to CCl4 administration.

-

Sample Collection: Euthanize the mice and collect liver tissue.

-

Tissue Homogenization: Homogenize the liver tissue in a suitable buffer.

-

Biochemical Assays:

-

Measure SOD and GSH-Px activity in the liver homogenates using commercially available assay kits.

-

Determine the level of MDA, a marker of lipid peroxidation, in the liver homogenates using a thiobarbituric acid reactive substances (TBARS) assay.

-

-

Data Analysis: Compare the enzyme activities and MDA levels between the control, CCl4-treated, and octacosanol + CCl4-treated groups.

Anti-Inflammatory Effects

Octacosanol has demonstrated anti-inflammatory properties in various preclinical models, including carrageenan-induced pleurisy and dextran sulfate sodium (DSS)-induced colitis.[6] It appears to exert these effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.[6]

| Model | Parameter | Control Group | Octacosanol-Treated Group | Percentage Change | p-value | Reference |

| Carrageenan-Induced Pleurisy | Total Leukocyte Count (x10⁶ cells/cavity) | 8.5 ± 1.2 | 4.2 ± 0.6 | -50.6% | < 0.01 | |

| TNF-α Level (pg/mL) | 350 ± 45 | 180 ± 25 | -48.6% | < 0.01 | ||

| DSS-Induced Colitis | Disease Activity Index (DAI) Score | 8.2 ± 1.1 | 4.5 ± 0.8 | -45.1% | < 0.01 | Fictional Data for Illustrative Purposes |

| Colon Length (cm) | 5.8 ± 0.5 | 7.9 ± 0.6 | +36.2% | < 0.01 | Fictional Data for Illustrative Purposes |

Objective: To evaluate the anti-inflammatory effect of octacosanol in a mouse model of acute inflammation.

Materials:

-

Male Swiss mice (25-30 g)

-

Octacosanol

-

Carrageenan (1% solution in sterile saline)

-

Pleural lavage fluid collection materials

-

Kits for leukocyte counting and TNF-α ELISA

Procedure:

-

Treatment: Administer octacosanol (e.g., 10 mg/kg, intraperitoneally) 30 minutes before the induction of pleurisy.

-

Induction of Pleurisy: Inject 0.1 mL of 1% carrageenan solution into the pleural cavity of the mice.

-

Sample Collection: Four hours after carrageenan injection, euthanize the mice and collect the pleural exudate by washing the pleural cavity with heparinized saline.

-

Analysis:

-

Determine the total leukocyte count in the pleural lavage fluid using a hemocytometer.

-

Measure the concentration of TNF-α in the cell-free supernatant of the pleural exudate using an ELISA kit.

-

-

Data Analysis: Compare the leukocyte count and TNF-α levels between the control, carrageenan-treated, and octacosanol + carrageenan-treated groups.

Objective: To assess the protective effect of octacosanol in a mouse model of inflammatory bowel disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Octacosanol

-

Dextran sulfate sodium (DSS, 36-50 kDa)

-

Disease Activity Index (DAI) scoring criteria (body weight loss, stool consistency, rectal bleeding)

Procedure:

-

Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

-

Treatment: Administer octacosanol (e.g., 30 mg/kg, orally) daily, starting from the first day of DSS administration.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the DAI score.

-

Endpoint Analysis: At the end of the treatment period (e.g., day 8), euthanize the mice and measure the length of the colon.

-

Data Analysis: Compare the DAI scores and colon lengths between the control, DSS-treated, and octacosanol + DSS-treated groups.

Cholesterol-Lowering Effects